

# Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Modeling of DS-1971a

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Compound of Interest		
Compound Name:	DS-1971a	
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These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of **DS-1971a**, a potent and selective inhibitor of the NaV1.7 sodium channel, which is a key target for the treatment of neuropathic pain. The included protocols offer detailed methodologies for key in vitro and in vivo experiments to facilitate further research and development.

#### Pharmacokinetic Profile of DS-1971a

**DS-1971a** has been evaluated in several preclinical species, including mice, rats, dogs, and monkeys, as well as in human clinical trials. It is characterized as a mixed substrate of aldehyde oxidase (AO) and cytochrome P450 (P450) enzymes.

#### **Preclinical Pharmacokinetics**

**DS-1971a** has demonstrated moderate to high oral bioavailability in preclinical species. In monkeys, the oral bioavailability is reported to be 35%, while in dogs, it is 77%.[1] The metabolism of **DS-1971a** shows species-specific differences. In mice, the primary metabolism is mediated by AO, whereas in monkeys and humans, P450 enzymes play a more significant role.[2] Specifically, CYP2C8 has been identified as the primary enzyme responsible for the formation of a major human-specific (disproportionate) metabolite, M1.[3]



Table 1: Preclinical Pharmacokinetic Parameters of **DS-1971a** (Oral Administration)

Species	Dose (mg/kg)	AUC (ng·h/mL)	Cmax (ng/mL)	Tmax (h)	Half-life (h)	Oral Bioavaila bility (%)
Mouse	10	Data not available				
Rat	Data not available	<1.6				
Dog	Data not available	77				
Monkey	Data not available	35				

Note: Specific quantitative data for AUC, Cmax, Tmax, and half-life in preclinical species are not publicly available in the reviewed literature. The oral bioavailability in rats was noted to be low.

#### **Clinical Pharmacokinetics**

Phase 1 clinical trials have been conducted in healthy male volunteers (NCT02107885 and NCT02190058), and a Phase 2a study has been completed in patients with diabetic peripheral neuropathic pain (NCT02673866). These studies have assessed the safety, tolerability, and pharmacokinetics of **DS-1971a**. Following oral administration of radiolabeled **DS-1971a** to healthy volunteers, the major circulating metabolites in plasma were identified as the P450-mediated monoxidized metabolites M1 and M2, accounting for 27% and 10% of the total drug-related exposure (AUC), respectively.[3]

Table 2: Human Pharmacokinetic Parameters of DS-1971a



Population	Dose	AUC	Cmax	Tmax	Half-life
Healthy Volunteers	Single Ascending Doses	Data not available	Data not available	Data not available	Data not available
Healthy	Multiple	Data not	Data not	Data not	Data not
Volunteers	Doses	available	available	available	available
Patients with DPNP	Data not	Data not	Data not	Data not	Data not
	available	available	available	available	available

Note: Detailed quantitative pharmacokinetic data from human clinical trials are not publicly available in the reviewed literature.

## Pharmacodynamic Profile of DS-1971a

**DS-1971a** is a highly potent and selective inhibitor of the NaV1.7 voltage-gated sodium channel. This channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in pain signaling.

### **In Vitro Pharmacology**

The inhibitory activity of **DS-1971a** on the NaV1.7 channel has been characterized using electrophysiological techniques, such as patch-clamp assays, on cells expressing the human NaV1.7 channel.

Table 3: In Vitro Inhibitory Activity of DS-1971a

Target	Assay Type	Cell Line	IC50 (nM)
Human NaV1.7	Patch-clamp Electrophysiology	HEK293	Data not available
Other NaV Subtypes	Patch-clamp Electrophysiology	HEK293	Data not available



Note: Specific IC50 values for **DS-1971a** against NaV1.7 and other NaV subtypes are not publicly available in the reviewed literature but it is described as a highly potent and selective inhibitor.[1][4]

#### In Vivo Pharmacology

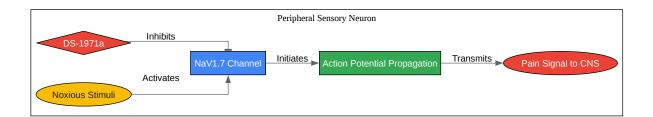
The analgesic efficacy of **DS-1971a** has been demonstrated in rodent models of neuropathic pain, such as the partial sciatic nerve ligation (PSNL) model. In this model, oral administration of **DS-1971a** has been shown to reverse thermal hyperalgesia.

Table 4: In Vivo Efficacy of **DS-1971a** in a Mouse Model of Neuropathic Pain (Partial Sciatic Nerve Ligation)

Dose (mg/kg, p.o.)	Endpoint	% Reversal of Hyperalgesia	
10	Paw Withdrawal Latency	Data not available	
100	Paw Withdrawal Latency	Data not available	

Note: While preclinical efficacy has been demonstrated, specific quantitative dose-response data are not publicly available in the reviewed literature.

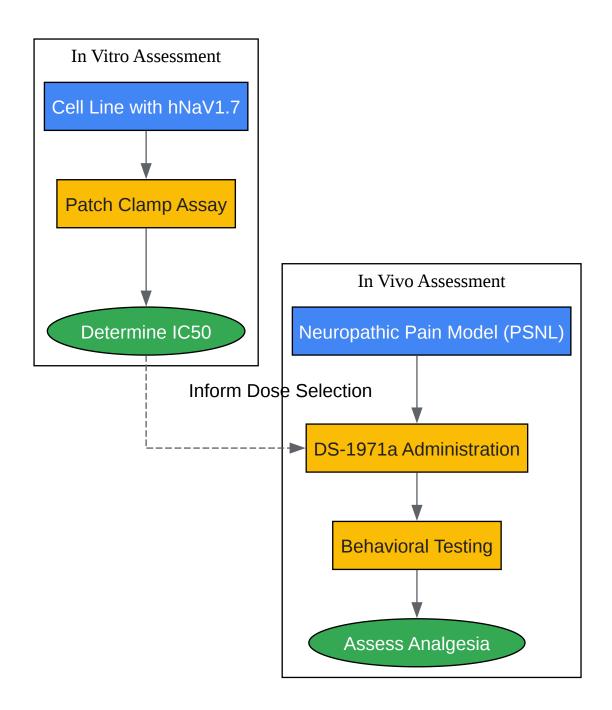
# Signaling Pathway and Experimental Workflow Diagrams





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Caption: Mechanism of action of **DS-1971a** in inhibiting pain signaling.



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#### References

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